molecular formula C10H18O2S4Zn B085698 Zinc butylxanthate CAS No. 150-88-9

Zinc butylxanthate

Cat. No.: B085698
CAS No.: 150-88-9
M. Wt: 363.9 g/mol
InChI Key: NEYNBSGIXOOZGZ-UHFFFAOYSA-L
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Description

Zinc butylxanthate, also known as zinc bis(O-butyl carbonodithioate), is an organozinc compound with the molecular formula C₁₀H₁₈O₂S₄Zn. It is widely used in the mining industry as a flotation agent for the extraction of various metal ores. The compound is known for its ability to selectively bind to the surfaces of sulfide minerals, facilitating their separation from other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc butylxanthate is typically synthesized through the reaction of n-butyl alcohol, potassium hydroxide, carbon disulfide, and zinc chloride. The process involves the following steps:

    Formation of Potassium Butylxanthate: n-Butyl alcohol reacts with potassium hydroxide to form potassium butylxanthate.

    Precipitation of this compound: The potassium butylxanthate is then reacted with zinc chloride to precipitate this compound.

Reaction Conditions:

    Temperature: The reactions are generally carried out at room temperature.

    Order of Mixing: The order of mixing the reactants can affect the yield and reaction time.

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar steps but on a larger scale. Commercial-grade reagents are often used to reduce costs, and the process is optimized to maximize yield and minimize reaction time .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of zinc butylxanthate involves its ability to selectively bind to the surfaces of sulfide minerals. This binding occurs through the formation of strong chemical bonds between the sulfur atoms in the xanthate group and the metal ions in the mineral. This selective binding facilitates the separation of the sulfide minerals from other materials during the flotation process .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness of Zinc Butylxanthate:

Properties

IUPAC Name

zinc;butoxymethanedithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H10OS2.Zn/c2*1-2-3-4-6-5(7)8;/h2*2-4H2,1H3,(H,7,8);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYNBSGIXOOZGZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=S)[S-].CCCCOC(=S)[S-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2S4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110-50-9 (Parent)
Record name Zinc butylxanthate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

363.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150-88-9
Record name (T-4)-Bis(O-butyl carbonodithioato-κS,κS′)zinc
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zinc butylxanthate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-butyl hydrogen dithiocarbonate , zinc salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.253
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Record name ZINC BUTYLXANTHATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zinc butylxanthate
Reactant of Route 2
Zinc butylxanthate

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